molecular formula C15H22N2O18P2 B1254373 UDP-L-iduronate

UDP-L-iduronate

Cat. No. B1254373
M. Wt: 580.28 g/mol
InChI Key: HDYANYHVCAPMJV-NTWGTYGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-L-Iduronate belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. UDP-L-Iduronate is soluble (in water) and a moderately acidic compound (based on its pKa).
UDP-beta-L-iduronic acid is a UDP-L-iduronate in which the anomeric centre of the sugar component has beta-configuration.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

UDP-L-iduronate plays a significant role in the biosynthesis of dermatan sulfate, a sulfated galactosaminoglycan. The formation of L-iduronic acid residues within dermatan sulfate is promoted by sulfation processes. Interestingly, the epimerization from D-glucuronic acid to L-iduronic acid occurs at the polymer level, as seen in studies involving fibroblasts and microsomal fractions from various sources (Malmström & Fransson, 1975). Another study focused on the enzymatic activity of UDP-glucuronate 5-epimerase, which could be potentially significant for the synthesis of UDP-L-iduronate, a precursor in heparin production (Gevaert et al., 2020).

Enzymatic Assays and Characterization

The enzymatic synthesis of UDP-L-iduronate has been studied in rabbit skin, focusing on the conversion of UDP-D-glucuronic acid to UDP-L-iduronic acid. Colorimetric assays were developed to assess this enzymatic activity, highlighting the importance of specific uronic acids in dermatan sulfate synthesis (Davidson, 1966).

properties

Product Name

UDP-L-iduronate

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11-,12-,14-/m1/s1

InChI Key

HDYANYHVCAPMJV-NTWGTYGRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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